molecular formula C18H24N2O B1683556 Vintoperol CAS No. 106498-99-1

Vintoperol

Cat. No.: B1683556
CAS No.: 106498-99-1
M. Wt: 284.4 g/mol
InChI Key: BKRBRZLECKMEBD-QZTJIDSGSA-N
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Description

Vintoperol is a small molecule drug that acts as a voltage-gated calcium channel blocker and an alpha-adrenergic receptor antagonist. It is a trans (3S,16R)-derivative of vincamine, a compound extracted from the leaves of Vinca minor. This compound has been studied for its potential to enhance blood flow in the lower extremities, although it is not used in clinical practice due to its toxic side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of vintoperol would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as extraction, purification, and crystallization to obtain the final product. due to its toxic side effects, this compound is not produced on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Vintoperol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Vintoperol has been investigated for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the effects of structural modifications on biological activity. In biology and medicine, this compound has been studied for its ability to enhance blood flow and its potential therapeutic effects on cardiovascular diseases. due to its toxic side effects, its use in clinical practice is limited .

Mechanism of Action

Vintoperol exerts its effects by blocking voltage-gated calcium channels and antagonizing alpha-adrenergic receptors. By inhibiting calcium influx through these channels, this compound reduces vascular smooth muscle contraction, leading to vasodilation and increased blood flow. Additionally, its antagonistic action on alpha-adrenergic receptors further contributes to vasodilation by inhibiting the vasoconstrictive effects of norepinephrine .

Comparison with Similar Compounds

Similar Compounds

    Vincamine: A natural alkaloid extracted from Vinca minor, used to improve cerebral blood supply.

    Vinpocetine: A cis (3S,16S)-derivative of vincamine with antianoxic, antiischemic, and neuroprotective properties, used in the treatment of cerebrovascular disorders.

Uniqueness of Vintoperol

This compound is unique due to its specific structural configuration as a trans (3S,16R)-derivative of vincamine. This configuration imparts distinct pharmacological properties, such as its potent vasodilatory effects in the lower extremities. its toxic side effects limit its clinical use, distinguishing it from other similar compounds like vinpocetine, which is widely used in clinical practice .

Properties

IUPAC Name

[(1S,12bS)-1-ethyl-3,4,6,7,12,12b-hexahydro-2H-indolo[2,3-a]quinolizin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-18(12-21)9-5-10-20-11-8-14-13-6-3-4-7-15(13)19-16(14)17(18)20/h3-4,6-7,17,19,21H,2,5,8-12H2,1H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRBRZLECKMEBD-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CCCN2[C@@H]1C3=C(CC2)C4=CC=CC=C4N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030624
Record name Vintoperol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106498-99-1
Record name Vintoperol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106498-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vintoperol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106498991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vintoperol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VINTOPEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS7C3GTW01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1.50 g. (4.6 mmoles) of 1-acetoxymethyl-1-ethyl-1,2,3,4,6,7,12,12b-octahydro-indolo[2,3-a]quinolizine are dissolved in 15 ml. of methanol, and a solution of 0.40 g. (10 mmoles) of sodium hydroxide in 4 ml. of distilled water is added. The mixture is refluxed for 45 minutes, then diluted with 30 ml. of distilled water. The separated crystals are filtered off and washed with distilled water. 1.05 g. of the title compound are obtained; m.p.; 230°-233° C.
Name
1-acetoxymethyl-1-ethyl-1,2,3,4,6,7,12,12b-octahydro-indolo[2,3-a]quinolizine
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4.6 mmol
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Synthesis routes and methods II

Procedure details

10.0 g. (28.5 moles) of 1-ethyl-2,3,4,6,7,12-hexahydro-indolo[2,3-a]quinolizine perchlorate are dissolved in 100 ml. of dichloromethane, and 75 ml. of distilled water and 20 ml. of a 2N sodium hydroxide solution are added to the dichloromethane solution in argon atmosphere under constant stirring. The reaction mixture is stirred for 10 minutes, thereafter the organic phase is separated, dried over anhydrous potassium carbonate, and filtered. The filtrate is concentrated in vacuo, under argon atmosphere, to a final volume of 15 ml., and 2.0 g. (66.8 mmoles) of paraformaldehyde are added to the concentrate. The solvent is evaporated in vacuo, and the residue is heated at 160°-170 ° C. (bath temperature) for 4 hours in a closed vessel.
Name
1-ethyl-2,3,4,6,7,12-hexahydro-indolo[2,3-a]quinolizine perchlorate
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28.5 mol
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66.8 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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